molecular formula C15H14N2O4 B5760430 N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide

N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide

Cat. No. B5760430
M. Wt: 286.28 g/mol
InChI Key: RXUIYIZYBJMZKD-UHFFFAOYSA-N
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Description

N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide, also known as HMPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. HMPA is a nitrobenzamide derivative that has been synthesized through various methods and has been extensively studied for its potential applications in the field of medicine and biology.

Mechanism of Action

N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide exerts its pharmacological effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA strand breaks, which ultimately induces apoptosis in cancer cells. Additionally, this compound inhibits the production of pro-inflammatory cytokines by inhibiting the activity of the transcription factor NF-κB. This inhibition leads to a reduction in inflammation and the associated symptoms.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and have neuroprotective properties. Additionally, this compound has been shown to have antioxidant properties, as it scavenges free radicals and reduces oxidative stress.

Advantages and Limitations for Lab Experiments

N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, which makes it ideal for use in biochemical and pharmacological assays. Additionally, this compound has a well-defined mechanism of action, which makes it a useful tool for studying the activity of topoisomerase II and the NF-κB pathway. However, this compound also has some limitations. It is a relatively new compound, and its pharmacological properties are still being studied. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications.

Future Directions

For the study of N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide include the development of this compound derivatives with improved pharmacological properties, the study of this compound in vivo, and the development of new synthesis methods.

Synthesis Methods

N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide can be synthesized through various methods, including the reaction of 4-methyl-3-nitrobenzoyl chloride with 2-(hydroxymethyl)phenol in the presence of a base, or the reaction of 2-(hydroxymethyl)phenol with 4-methyl-3-nitrobenzoyl chloride in the presence of a base and a catalyst. These methods have been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide has been extensively studied for its potential applications in the field of medicine and biology. It has been shown to have anticancer properties, as it induces apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. This compound has also been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential to treat neurodegenerative diseases, as it has been shown to have neuroprotective properties.

properties

IUPAC Name

N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-10-6-7-11(8-14(10)17(20)21)15(19)16-13-5-3-2-4-12(13)9-18/h2-8,18H,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUIYIZYBJMZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2CO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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